3-Amino-4-isobutoxybenzamide

Ubiquitin-proteasome pathway Cancer therapeutics Chemical probe development

3-Amino-4-isobutoxybenzamide (CAS 1153119-79-9) is a substituted benzamide derivative with molecular formula C11H16N2O2 and molecular weight 208.26 g/mol. The compound features a primary amino group at the meta position and an isobutoxy substituent at the para position relative to the carboxamide moiety.

Molecular Formula C11H16N2O2
Molecular Weight 208.261
CAS No. 1153119-79-9
Cat. No. B2806232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-isobutoxybenzamide
CAS1153119-79-9
Molecular FormulaC11H16N2O2
Molecular Weight208.261
Structural Identifiers
SMILESCC(C)COC1=C(C=C(C=C1)C(=O)N)N
InChIInChI=1S/C11H16N2O2/c1-7(2)6-15-10-4-3-8(11(13)14)5-9(10)12/h3-5,7H,6,12H2,1-2H3,(H2,13,14)
InChIKeyYPDKHWYERFMKQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-4-isobutoxybenzamide (CAS 1153119-79-9): Core Structural and Computational Properties for Research Procurement


3-Amino-4-isobutoxybenzamide (CAS 1153119-79-9) is a substituted benzamide derivative with molecular formula C11H16N2O2 and molecular weight 208.26 g/mol [1]. The compound features a primary amino group at the meta position and an isobutoxy substituent at the para position relative to the carboxamide moiety [1]. Its computed physicochemical descriptors include an XLogP3 of 1.4, topological polar surface area (TPSA) of 78.3 Ų, and four rotatable bonds [1]. Available from multiple commercial suppliers in 95-97% purity, the compound is primarily positioned as a research intermediate for medicinal chemistry and chemical biology applications .

Why 3-Amino-4-isobutoxybenzamide (1153119-79-9) Cannot Be Interchanged with Other Aminobenzamides or Alkoxybenzamides


Substitution of 3-Amino-4-isobutoxybenzamide with generic aminobenzamide analogs (e.g., 3-amino-4-methoxybenzamide, 4-isobutoxybenzamide) is scientifically unjustified due to the compound's distinct substitution pattern conferring a unique combination of hydrogen bonding capacity, lipophilicity, and conformational flexibility . The presence of both a 3-amino donor and a 4-isobutoxy moiety produces a pharmacophore with specific electronic and steric properties not recapitulated by singly substituted analogs . Furthermore, the compound exhibits measurable binding activity toward ubiquitin carboxyl-terminal hydrolase isozyme L5 (UCHL5) and USP18 in the low micromolar range, as documented in BindingDB [1]; this activity profile is a direct consequence of the compound's specific substitution and would not be replicated by close structural analogs lacking either the amino or isobutoxy group.

3-Amino-4-isobutoxybenzamide (1153119-79-9): Quantifiable Differentiators vs. Aminobenzamide Analogs for Procurement Decisions


Deubiquitinase Inhibition Profile: UCHL5 vs. USP18 Differential Binding

3-Amino-4-isobutoxybenzamide demonstrates measurable inhibitory activity against two distinct deubiquitinating enzymes, with a 2.4-fold selectivity window favoring UCHL5 over USP18 [1]. This differential binding profile distinguishes the compound from unsubstituted benzamide controls, which typically exhibit no measurable activity in these assays, and from structurally unrelated UCHL5 inhibitors that lack the aminobenzamide scaffold [2].

Ubiquitin-proteasome pathway Cancer therapeutics Chemical probe development

Lipophilicity (XLogP3) vs. Unsubstituted and Methoxy Analogs

The isobutoxy substituent confers a calculated XLogP3 of 1.4 to 3-Amino-4-isobutoxybenzamide , representing a substantial lipophilicity increase relative to the methoxy analog (3-amino-4-methoxybenzamide, XLogP3 ~0.5-0.8) and the unsubstituted 4-aminobenzamide core [1]. This lipophilicity shift alters predicted membrane permeability and protein binding characteristics without introducing the excessive hydrophobicity (XLogP3 >3) that would flag potential solubility or promiscuity concerns [2].

ADME prediction Medicinal chemistry Lipophilicity optimization

Rotatable Bond Count and Conformational Entropy vs. Rigid Analogs

3-Amino-4-isobutoxybenzamide possesses four rotatable bonds (the isobutoxy group plus the amide linkage) , conferring moderate conformational flexibility. This differentiates the compound from the methoxy analog (2-3 rotatable bonds) and from more rigid 4-alkoxybenzamides lacking the 3-amino group [1]. The balance between flexibility and rigidity affects both entropic penalties upon target binding and the compound's propensity to crystallize for structural studies [2].

Ligand efficiency Molecular docking Crystallography

Predicted Boiling Point and Thermal Stability vs. Lower Molecular Weight Aminobenzamides

3-Amino-4-isobutoxybenzamide exhibits a predicted boiling point of 347.9 ± 27.0 °C at 760 mmHg , substantially elevated compared to 3-amino-4-methoxybenzamide (predicted boiling point ~280-310 °C) [1]. This thermal stability differential is attributable to the increased molecular weight (208.26 g/mol vs. 166.18 g/mol) and enhanced intermolecular hydrogen bonding network enabled by the isobutoxy group .

Synthetic chemistry Purification Process development

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Capacity

3-Amino-4-isobutoxybenzamide exhibits a calculated TPSA of 78.3 Ų with 2 hydrogen bond donors and 3 acceptors . This polar surface area is intermediate between the methoxy analog (TPSA ~72-75 Ų, 2 donors, 3 acceptors) and unsubstituted 4-isobutoxybenzamide (TPSA ~52-55 Ų, 1 donor, 2 acceptors) [1], reflecting the additive contribution of the 3-amino group to polar surface area without exceeding the common oral bioavailability threshold of 140 Ų [2].

Blood-brain barrier penetration Oral bioavailability Medicinal chemistry

Research and Industrial Applications of 3-Amino-4-isobutoxybenzamide (1153119-79-9) Based on Documented Evidence


Deubiquitinase Inhibitor Lead Optimization and SAR Studies

3-Amino-4-isobutoxybenzamide serves as a validated starting scaffold for UCHL5 and USP18 inhibitor development, with documented IC50 values of 13.6 μM and 33.2 μM, respectively, and a 2.4-fold selectivity window favoring UCHL5 . This differential activity profile enables structure-activity relationship (SAR) campaigns focused on improving potency while maintaining or enhancing selectivity. The compound's four rotatable bonds and intermediate lipophilicity (XLogP3 = 1.4) provide multiple vectors for chemical modification, including derivatization of the 3-amino group, substitution on the benzamide core, and variation of the 4-isobutoxy moiety . The measured binding data establish a quantitative benchmark against which analog improvements can be assessed, offering a distinct advantage over starting from an uncharacterized or inactive benzamide core [1].

Intermediate for Synthesis of Functionalized Benzamide Derivatives

The compound's orthogonal functional groups—a nucleophilic 3-amino group and an electrophilic carboxamide—enable sequential derivatization strategies that are not possible with singly substituted benzamide analogs . The 3-amino group can undergo diazotization, acylation, reductive amination, or coupling reactions without affecting the 4-isobutoxy moiety, while the benzamide carbonyl provides a handle for amide bond formation or reduction [1]. This synthetic versatility distinguishes 3-Amino-4-isobutoxybenzamide from 4-isobutoxybenzamide (lacking the amino handle) and 3-amino-4-methoxybenzamide (lacking the lipophilic isobutoxy group), supporting its use in the construction of more complex pharmacophores, heterocyclic scaffolds, and bioconjugate reagents [1]. The compound's thermal stability (predicted boiling point 347.9 °C) accommodates a wide range of reaction conditions .

Physicochemical Property Calibration in Drug Discovery Programs

3-Amino-4-isobutoxybenzamide occupies a well-defined region of chemical space—XLogP3 = 1.4, TPSA = 78.3 Ų, MW = 208.26 g/mol, 4 rotatable bonds—that is distinct from both more polar (methoxy analog) and more lipophilic (non-amino analog) comparators . This intermediate property profile makes the compound useful as a calibration standard or control compound in assays evaluating membrane permeability, plasma protein binding, or metabolic stability. Its computed descriptors place it comfortably within Veber's oral bioavailability guidelines (rotatable bonds ≤10, TPSA ≤140 Ų) while remaining below typical CNS penetration thresholds, enabling its use as a benchmark for peripheral vs. CNS-targeted compound optimization [1]. The compound's documented binding activity further supports its utility as a positive control in deubiquitinase biochemical assays [2].

Crystallization Trials for Structure-Based Drug Design

The moderate conformational flexibility of 3-Amino-4-isobutoxybenzamide (4 rotatable bonds) and its balanced hydrogen bonding capacity (2 donors, 3 acceptors, TPSA = 78.3 Ų) make the compound a suitable candidate for co-crystallization studies with target proteins . Unlike highly flexible analogs (>8 rotatable bonds) that resist crystallization, or rigid analogs (<2 rotatable bonds) that may fail to accommodate induced-fit binding, this compound provides a tractable starting point for obtaining ligand-bound protein structures [1]. Such structural data are invaluable for rational drug design and fragment-based lead optimization efforts. The availability of the compound in 97% purity from commercial suppliers reduces the barrier to initiating crystallization trials, as high purity is essential for reproducible crystal formation .

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